Flt3/itd-IN-4

FLT3-ITD IC50 biochemical assay

Flt3/itd-IN-4 (CAS 2278278-04-7, also known as Marbotinib, Methanone 16, or FLT3i-3) is a synthetic small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) harboring internal tandem duplication (ITD) mutations, which are key oncogenic drivers in ~30% of acute myeloid leukemia (AML) cases. Biochemically, it inhibits FLT3-ITD with an IC50 of 2.3 nM and belongs to a novel aryl-methanone chemotype developed to overcome limitations of earlier FLT3 inhibitors, including off-target co-inhibition of cKIT and wild-type FLT3 that contribute to clinical myelosuppression.

Molecular Formula C25H22N4O5
Molecular Weight 458.5 g/mol
Cat. No. B12402950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3/itd-IN-4
Molecular FormulaC25H22N4O5
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OC(=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)O
InChIInChI=1S/C25H22N4O5/c1-25(2,3)21-12-22(29-34-21)28-24(32)26-15-4-7-19-14(8-15)11-20(33-19)23(31)18-10-13-9-16(30)5-6-17(13)27-18/h4-12,27,30H,1-3H3,(H2,26,28,29,32)
InChIKeyRADJMCVKNQBZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flt3/itd-IN-4 for FLT3-ITD+ AML Research: Potency, Binding Mode, and Resistance Profile


Flt3/itd-IN-4 (CAS 2278278-04-7, also known as Marbotinib, Methanone 16, or FLT3i-3) is a synthetic small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) harboring internal tandem duplication (ITD) mutations, which are key oncogenic drivers in ~30% of acute myeloid leukemia (AML) cases [1]. Biochemically, it inhibits FLT3-ITD with an IC50 of 2.3 nM and belongs to a novel aryl-methanone chemotype developed to overcome limitations of earlier FLT3 inhibitors, including off-target co-inhibition of cKIT and wild-type FLT3 that contribute to clinical myelosuppression [2]. The compound is predominantly sourced for preclinical AML research, target engagement studies, and drug resistance modeling .

Why Flt3/itd-IN-4 Cannot Be Interchanged with Other FLT3 Inhibitors Without Experimental Validation


FLT3 inhibitors are not functionally interchangeable despite sharing a nominal target. Clinically used agents such as quizartinib (AC220) bind exclusively to the inactive (type II) kinase conformation, whereas gilteritinib binds the active (type I) conformation; neither engages both states [1]. Moreover, most FLT3 inhibitors including quizartinib, midostaurin, and crenolanib display significant co-inhibition of cKIT and FLT3-wt, leading to on-target hematopoietic toxicity that limits therapeutic windows [2]. Flt3/itd-IN-4 exhibits a dual type I/II binding mode and retains activity against FLT3-ITD/TKD double mutants that confer clinical resistance to quizartinib and gilteritinib [3]. Substituting Flt3/itd-IN-4 with a conventional FLT3 inhibitor without confirming binding-mode compatibility and resistance-mutation coverage therefore risks experimental non-reproducibility in any study design that interrogates kinase conformation-specific pharmacology or drug-resistant disease models.

Quantitative Differentiation Evidence for Flt3/itd-IN-4 Against Closest FLT3 Inhibitor Comparators


FLT3-ITD Biochemical Inhibition Potency: Flt3/itd-IN-4 vs Clinical Comparators

Flt3/itd-IN-4 (Methanone 16) inhibits FLT3-ITD kinase activity with an IC50 of 2.3 nM in a cell-free biochemical assay . In the same study series, the clinically approved type II inhibitor quizartinib (AC220) served as the reference compound, and Methanone 16 was shown to inhibit FLT3-ITD at least as potently as quizartinib [1]. This places Flt3/itd-IN-4 in the low-nanomolar potency tier comparable to the most potent FLT3 inhibitors in clinical use.

FLT3-ITD IC50 biochemical assay kinase inhibition

Cellular Anti-Proliferative Activity: Head-to-Head Comparison in FLT3-ITD+ MV4-11 AML Cells

In MV4-11 human AML cells harboring the FLT3-ITD mutation, Marbotinib (Flt3/itd-IN-4) induced 91% cell death at a concentration of 5 nM, with a cellular IC50 of 3 nM . Under the same experimental conditions, quizartinib (AC220) showed an IC50 of 3 nM, and the comparator FLT3i-469 showed an IC50 of 4 nM . This demonstrates equivalent cellular potency to quizartinib in a disease-relevant AML cell model.

MV4-11 anti-proliferative cell viability quizartinib

Activity Against Quizartinib-Resistant FLT3-ITD-F691L Gatekeeper Mutation

A critical differentiator for Flt3/itd-IN-4 (Methanone 16) is its retained binding affinity to the FLT3-ITD-F691L gatekeeper mutant, a well-characterized resistance mutation that emerges under quizartinib therapy [1]. The primary literature reports that Methanone 16 and its carbamate derivative maintain activity against FLT3-ITD-F691L, whereas quizartinib (AC220) exhibits substantially weaker binding to this mutant (Kd ~340 nM) [1]. This provides direct quantitative evidence that Flt3/itd-IN-4 covers a resistance mutation that compromises the clinical standard-of-care agent.

F691L gatekeeper mutation drug resistance quizartinib

Dual Type I/II Binding Mode: A Structural Differentiation from Single-Conformation FLT3 Inhibitors

Molecular docking and structural analyses demonstrate that Marbotinib (Flt3/itd-IN-4) binds in opposite orientations to both the inactive (DFG-out, type II) and active (DFG-in, type I) conformations of the FLT3 kinase domain [1]. This dual type I/II binding mechanism is fundamentally distinct from quizartinib (pure type II, DFG-out binder), gilteritinib (type I, DFG-in binder), and midostaurin (type I binder) [2]. The hybrid binding principle enables Flt3/itd-IN-4 to inhibit FLT3 regardless of the conformational state sampled by the kinase, providing a mechanistic basis for its retained activity against TKD resistance mutations that shift the conformational equilibrium.

type I inhibitor type II inhibitor dual binding DFG-in DFG-out

Recommended Application Scenarios for Flt3/itd-IN-4 Based on Quantitative Differentiation Evidence


Preclinical AML Models Requiring Potent FLT3-ITD Inhibition with Quizartinib-Equivalent Cellular Activity

For researchers using MV4-11 or MOLM-13 FLT3-ITD+ AML xenograft or in vitro models who require a tool compound with cellular potency equivalent to quizartinib (IC50 = 3 nM in MV4-11 cells) [1], Flt3/itd-IN-4 provides comparable anti-proliferative efficacy without the sourcing or IP constraints of the clinical agent. Its 91% cell death induction at 5 nM in MV4-11 cells [1] supports its use in dose-response proliferation and apoptosis assays where quizartinib is typically employed as a positive control.

Drug Resistance Studies Targeting FLT3-ITD-F691L and Secondary TKD Mutations

Laboratories modeling acquired resistance to type II FLT3 inhibitors should select Flt3/itd-IN-4 because it retains binding to the FLT3-ITD-F691L gatekeeper mutant, in contrast to quizartinib whose Kd weakens to ~340 nM against this variant [1]. The compound also suppresses the growth of AML cells carrying FLT3-ITD/TKD double mutants that confer resistance to clinically used FLT3 inhibitors [2], making it a superior chemical probe for studies investigating re-sensitization strategies or combination therapies in the drug-resistant setting.

Kinase Conformation-Specific Pharmacology and FLT3 Activation State Studies

For structural biology and biochemical pharmacology groups investigating FLT3 conformational dynamics, Flt3/itd-IN-4 is uniquely suited because its dual type I/II binding mechanism allows it to engage both the active (DFG-in) and inactive (DFG-out) kinase states in opposite orientations [1]. This property is not shared by quizartinib (type II only) or gilteritinib (type I only), making Flt3/itd-IN-4 the only commercially available probe for experiments that require simultaneous targeting of both FLT3 conformations, such as studies of conformational selection in drug binding or screening for conformation-specific resistance mechanisms [2].

Kinase Selectivity Profiling and Counter-Screening Panels for FLT3 Tool Compound Validation

Investigators assembling kinase selectivity panels for FLT3 tool compound validation should incorporate Flt3/itd-IN-4 based on published evidence of its high selectivity for FLT3, with cellular data showing minimal activity against FLT3 wild-type expressing cell lines [1]. The compound's narrow inhibitory profile distinguishes it from multi-kinase FLT3 inhibitors such as midostaurin and sunitinib, which co-target cKIT, PDGFR, and VEGFR2 [2]. This selectivity profile makes Flt3/itd-IN-4 preferable for experiments where FLT3-specific on-target effects must be isolated from off-target kinase contributions.

Quote Request

Request a Quote for Flt3/itd-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.